molecular formula C23H23ClO5 B4123770 ethyl 3-{6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B4123770
M. Wt: 414.9 g/mol
InChI Key: MZZXPWCOZDCJBG-UHFFFAOYSA-N
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Description

Ethyl 3-{6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with chlorine at position 6, a methyl group at position 4, and a 2-methylbenzyloxy group at position 7. The propanoate ethyl ester at position 3 enhances its lipophilicity, making it a candidate for studies in medicinal chemistry and drug design . Its molecular formula is C₂₃H₂₃ClO₅, with a molar mass of 414.88 g/mol (calculated based on analogous compounds) .

Properties

IUPAC Name

ethyl 3-[6-chloro-4-methyl-7-[(2-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClO5/c1-4-27-22(25)10-9-17-15(3)18-11-19(24)21(12-20(18)29-23(17)26)28-13-16-8-6-5-7-14(16)2/h5-8,11-12H,4,9-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZXPWCOZDCJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC=C3C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-{6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate belongs to the class of compounds known as chromenones, which have shown promising biological activities.

Anticancer Properties:
Recent studies suggest that chromenone derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Anti-inflammatory Effects:
Chromone derivatives have also been investigated for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases .

Agricultural Applications

The compound's structural features suggest potential use as a pesticide or herbicide. Chromenone derivatives have been noted for their ability to act as plant growth regulators and pest repellents.

Pesticidal Activity:
Research indicates that chromenone-based compounds can exhibit insecticidal properties against various agricultural pests. Studies have shown that these compounds disrupt the nervous systems of insects, leading to mortality . Field trials are needed to assess the effectiveness and safety of this compound in real-world agricultural settings.

Material Sciences

In addition to its biological applications, this compound can be explored as a precursor for synthesizing novel materials.

Polymer Chemistry:
The compound's reactive functional groups make it suitable for incorporation into polymer matrices. Research into polymer composites that utilize chromenone derivatives has shown improved mechanical properties and thermal stability compared to traditional materials . This opens avenues for developing advanced materials for industrial applications.

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that a related chromenone derivative exhibited IC50 values indicating potent anticancer activity against breast cancer cell lines, suggesting that ethyl 3-{6-chloro-4-methyl-7-[...]} could have similar effects .

Case Study 2: Pesticidal Efficacy
In agricultural research, a field trial demonstrated that a chromenone-based pesticide reduced pest populations by over 50% compared to untreated controls, highlighting the potential of such compounds in sustainable agriculture .

Comparison with Similar Compounds

Key Differences :

  • Analog 1 differs only in the meta-methyl substitution on the benzyl group, which may alter steric interactions and binding affinity .
  • Analog 2 introduces a trifluoromethyl group , increasing molecular weight and lipophilicity due to fluorine’s electronegativity and hydrophobicity .

Physicochemical Properties and Molecular Descriptors

Available data for Analog 3 (propoxy derivative) include:

  • XLogP3 : 3.8 (indicative of moderate lipophilicity).
  • Hydrogen Bond Acceptors : 5.
  • Topological Polar Surface Area (TPSA) : 61.8 Ų .

For the target compound and Analog 1, similar TPSA and hydrogen bond acceptors are expected due to shared ester and ether functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-{6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling 7-hydroxy-4-methylcoumarin derivatives with ethyl 3-bromopropanoate in the presence of a base (e.g., K₂CO₃) under reflux in acetone or ethanol . Optimization includes adjusting solvent polarity, reaction time, and temperature. Catalysts like DMAP or EDC·HCl can enhance esterification efficiency, as seen in analogous chromen derivatives . Purification via column chromatography or recrystallization ensures high purity (>90%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions and ester linkages. For instance, the 2-methylbenzyloxy group’s aromatic protons appear as distinct multiplet signals .
  • X-ray crystallography : SHELXL refines anisotropic displacement parameters and handles twinned data, while ORTEP visualizes molecular geometry .
  • HRMS : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are appropriate for evaluating the anticancer potential of this compound, and how do its activities compare to analogues with different substituents?

  • Methodological Answer : Standard assays include MTT or SRB cytotoxicity tests against cancer cell lines (e.g., MCF-7, HeLa). The 6-chloro and 2-methylbenzyloxy groups may enhance activity compared to methoxy or dichloro substituents, as observed in analogues with IC₅₀ values ranging from 5–50 μM . Dose-response curves and apoptosis markers (e.g., caspase-3) further quantify efficacy.

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) guide the design of derivatives with enhanced biological activity?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity, while molecular docking (e.g., AutoDock) simulates ligand-receptor interactions. For example, modifying the 2-methylbenzyloxy group’s steric bulk could optimize binding to kinase domains . QSAR models correlate substituent electronegativity or logP with bioactivity, enabling rational design .

Q. What strategies are employed to resolve contradictions in reported biological activities across structurally similar chromen derivatives?

  • Methodological Answer : Discrepancies often arise from substituent positioning (e.g., 3-yl vs. 7-yl propanoate) or assay conditions. Meta-analyses using hierarchical clustering or principal component analysis (PCA) differentiate structure-activity trends. For instance, dichloro derivatives show higher anticancer activity but lower solubility than methoxy variants . Standardizing assay protocols (e.g., cell line selection, incubation time) minimizes variability.

Q. How does the introduction of halogen atoms (e.g., chlorine at position 6) influence the compound’s pharmacokinetic properties and receptor binding affinity?

  • Methodological Answer : Halogens increase lipophilicity (logP) and metabolic stability. The 6-chloro group enhances π-stacking with aromatic residues in kinase targets, as shown in docking studies . However, chlorine’s electronegativity may reduce solubility, requiring formulation adjustments (e.g., PEGylation) . Comparative ADMET studies using HPLC or microsomal assays quantify these effects.

Q. In crystallographic refinement using SHELXL, how are anisotropic displacement parameters and twinning handled to ensure accurate structural determination?

  • Methodological Answer : SHELXL refines anisotropic displacement ellipsoids to model thermal motion, while the TWIN command resolves twinned data via matrix refinement. For high mosaicity crystals, integrating HKLF5 data with WinGX improves completeness . R-factor convergence (<5%) and Hirshfeld surface analysis validate refinement accuracy.

Q. What are the critical considerations for ensuring reproducibility in the synthesis and purification of this compound?

  • Methodological Answer :

  • Reaction monitoring : TLC or HPLC tracks intermediate formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve nucleophilicity but require rigorous drying to avoid hydrolysis .
  • Purification : Gradient elution in silica gel chromatography isolates regioisomers. Recrystallization from ethanol/water mixtures yields high-purity crystals (>95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-{6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

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